molecular formula C5H7ClN2O2S B2930232 1,4-Dimethylpyrazole-3-sulfonyl chloride CAS No. 1556153-39-9

1,4-Dimethylpyrazole-3-sulfonyl chloride

Cat. No.: B2930232
CAS No.: 1556153-39-9
M. Wt: 194.63
InChI Key: KUBWOGFIPUHQLN-UHFFFAOYSA-N
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Description

Contextual Significance of the Pyrazole (B372694) Core in Organic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a foundational structure in organic chemistry. nih.govsigmaaldrich.com Its aromaticity and the presence of multiple nitrogen atoms allow for a wide range of chemical modifications, making it a privileged scaffold in the design of functional molecules. nih.gov The pyrazole nucleus is a key component in numerous compounds with diverse applications, most notably in the pharmaceutical and agrochemical industries. nih.gov

In medicinal chemistry, pyrazole derivatives have been incorporated into a variety of drugs, including the well-known anti-inflammatory agent celecoxib. nih.gov The structural features of the pyrazole ring allow it to act as a bioisostere for other functional groups and to engage in specific hydrogen bonding and other non-covalent interactions with biological targets. researchgate.net This has led to the development of pyrazole-containing compounds with a wide spectrum of biological activities. mdpi.com In the field of agriculture, certain substituted pyrazoles are utilized as fungicides and herbicides, highlighting the versatility of this heterocyclic system. nih.gov

Role of the Sulfonyl Chloride Moiety as a Versatile Synthetic Handle

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as a powerful electrophile in organic synthesis. dntb.gov.uamit.edu Its utility stems from the high susceptibility of the sulfur-chlorine bond to nucleophilic attack, making the chlorine atom an excellent leaving group. mit.edursc.org This reactivity allows for the facile introduction of the sulfonyl group into a wide array of molecules. dntb.gov.ua

The most common and significant application of sulfonyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines. mit.edu The resulting sulfonamide linkage is a key structural motif in a vast number of pharmaceutical drugs, including antibiotics and antihypertensives. mdpi.commit.edumdpi.com Beyond sulfonamide formation, sulfonyl chlorides can react with alcohols to form sulfonic esters and with a variety of other nucleophiles, demonstrating their broad utility as a synthetic intermediate. mit.edu This versatility makes the sulfonyl chloride moiety a crucial "handle" for chemists to build molecular complexity and access diverse chemical libraries. nih.govrsc.org

Overview of 1,4-Dimethylpyrazole-3-sulfonyl chloride within Academic Inquiry

This compound belongs to the family of pyrazole sulfonyl chlorides, which are valuable reagents for introducing the dimethylpyrazole sulfonyl group into other molecules. While specific academic studies focusing exclusively on the 1,4-dimethyl-3-sulfonyl isomer are not extensively reported in the literature, the chemistry of its isomers and related pyrazole sulfonyl chlorides is well-documented. For instance, compounds like 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride and 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride have been synthesized and utilized in further chemical transformations. nih.govsigmaaldrich.com

The synthesis of pyrazole sulfonyl chlorides is typically achieved through the direct sulfonation of the corresponding pyrazole with chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to facilitate the formation of the sulfonyl chloride. nih.gov The position of sulfonation on the pyrazole ring is directed by the existing substituents. For 1,4-dimethylpyrazole (B91193), electrophilic substitution would be expected to occur at one of the available carbon positions on the ring, namely the 3- or 5-position.

The reactivity of this compound is predicted to be characteristic of other heteroaryl sulfonyl chlorides. It would readily react with amines to form a series of novel N-substituted 1,4-dimethylpyrazole-3-sulfonamides. These derivatives would be of significant interest for screening in medicinal chemistry and materials science, given the established importance of both the pyrazole core and the sulfonamide functional group. mdpi.commdpi.com Research into the synthesis and reactivity of pyrazole-3-sulfonyl chlorides has demonstrated their utility in creating diverse molecular structures. acs.org The study of this specific isomer, therefore, represents an area for further academic exploration to expand the available toolkit of synthetic building blocks.

Data Tables

Table 1: Properties of Selected Dimethylpyrazole Sulfonyl Chloride Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride89501-93-9C₅H₇ClN₂O₂S194.64
1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride89501-95-1C₅H₇ClN₂O₂S194.64
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride89501-96-2C₅H₇ClN₂O₂S194.64

Table 2: General Synthetic Reactions of Pyrazole Sulfonyl Chlorides

Reaction TypeReactantProductSignificance
Sulfonamide FormationPrimary or Secondary AminePyrazole SulfonamideAccess to biologically active compounds
Sulfonic Ester FormationAlcoholPyrazole Sulfonic EsterIntermediate for further synthesis
Friedel-Crafts SulfonylationAromatic CompoundAryl Pyrazolyl SulfoneC-S bond formation
ReductionReducing AgentPyrazole Sulfinic Acid / ThiolAccess to different sulfur oxidation states

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-4-3-8(2)7-5(4)11(6,9)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBWOGFIPUHQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,4 Dimethylpyrazole 3 Sulfonyl Chloride

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the substituted pyrazole nucleus is the foundational step in the synthesis. The choice of reaction is critical for establishing the required 1,4-dimethyl substitution pattern on the heterocyclic ring.

The most prevalent and versatile method for constructing the pyrazole ring is through the cyclocondensation reaction of a 1,3-bielectrophilic compound with a hydrazine (B178648) derivative. chim.it This approach allows for significant variation in the substitution pattern of the final product.

Key cyclization strategies include:

Reaction of 1,3-Diketones with Hydrazines: The classical synthesis involves the reaction of a 1,3-diketone with hydrazine or a substituted hydrazine. nih.gov For the target molecule, a precursor with a methyl group at the C2 position of the diketone and N-methylhydrazine would be required to yield the 1,4-dimethyl substitution pattern.

Reaction of α,β-Unsaturated Carbonyls: α,β-Unsaturated ketones and aldehydes can also serve as the three-carbon backbone for the pyrazole ring. mdpi.com Their reaction with hydrazines proceeds via a Michael addition followed by intramolecular cyclization and dehydration.

1,3-Dipolar Cycloadditions: A modern approach involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.gov This method can offer high regioselectivity in the formation of the pyrazole ring. nih.gov

The reaction conditions for these cyclizations can vary widely, from acidic to basic media, and can sometimes be promoted by microwave irradiation to reduce reaction times and improve yields. mdpi.com

Table 1: Overview of General Pyrazole Cyclization Strategies
Precursor A (1,3-Dielectrophile)Precursor B (Hydrazine Source)Key Reaction TypeTypical Conditions
1,3-DiketonesHydrazine or Substituted HydrazinesCyclocondensationAcidic or basic catalysis, often in an alcohol solvent
α,β-Unsaturated Ketones/AldehydesHydrazine or Substituted HydrazinesMichael Addition-CyclizationVaries, can be solvent-free under microwave irradiation. mdpi.com
Acetylenic KetonesSubstituted HydrazinesCyclizationOften achieves excellent regioselectivity. mdpi.com
AlkynesDiazo Compounds1,3-Dipolar CycloadditionOften catalyzed by metal salts. nih.gov

To synthesize the specific 1,4-dimethylpyrazole (B91193) core, precursors must be selected to ensure the correct placement of the two methyl groups. One methyl group is introduced from the hydrazine component, while the second must be part of the three-carbon chain.

A plausible synthetic route starts from readily available materials like 2-butanone (B6335102) (methyl ethyl ketone). google.com A common strategy involves the following steps:

Condensation: Reaction of 2-butanone with a formaldehyde (B43269) source, such as paraformaldehyde, under acidic conditions to form an α,β-unsaturated ketone intermediate, 3-methyl-3-buten-2-one. google.com

Cyclization: This intermediate is then reacted with methylhydrazine. The nucleophilic attack of the substituted nitrogen of methylhydrazine followed by cyclization and dehydration yields 1,4-dimethyl-4,5-dihydro-1H-pyrazole.

Aromatization: The resulting pyrazoline is dehydrogenated (oxidized) to form the aromatic 1,4-dimethylpyrazole ring. google.com This can be achieved using various oxidizing agents.

This multi-step approach highlights how the specific substitution pattern of the target pyrazole dictates the choice of initial, simple starting materials. google.comontosight.ai

Introduction of the Sulfonyl Chloride Group onto the Pyrazole Nucleus

Once the 1,4-dimethylpyrazole ring is formed, the next critical step is the introduction of the sulfonyl chloride group at the C3 position. The electronic properties of the pyrazole ring influence the regioselectivity of this electrophilic substitution reaction.

Direct sulfonylation is a common and straightforward method for introducing a sulfonyl group onto an aromatic ring. The reaction typically involves treating the heterocycle with a strong sulfonating agent like chlorosulfonic acid (ClSO₃H). nih.gov

For the synthesis of pyrazole sulfonyl chlorides, the substrate (1,4-dimethylpyrazole) is added slowly to an excess of chlorosulfonic acid, often in a solvent like chloroform (B151607), at a low temperature (e.g., 0 °C). nih.govprepchem.com The reaction mixture is then heated to drive the reaction to completion. prepchem.com In some procedures, thionyl chloride (SOCl₂) is added after the initial sulfonation to ensure the complete conversion of the resulting sulfonic acid to the sulfonyl chloride. nih.gov The final product is typically isolated by carefully pouring the reaction mixture onto ice followed by extraction with an organic solvent. prepchem.com

Table 2: Typical Conditions for Direct Sulfonylation of Dimethylpyrazoles (Illustrative Examples)
SubstrateReagent(s)SolventTemperature ProfileReference
1,3-DimethylpyrazoleChlorosulfonic acidNoneAdd at 0 °C, then heat to 90 °C for 3 hours prepchem.com
3,5-Dimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chlorideChloroformAdd at 0 °C, heat to 60 °C for 10 hours, add SOCl₂, stir for 2 more hours nih.gov

Indirect methods provide an alternative to direct sulfonylation, which can be advantageous if the substrate is sensitive to the harsh conditions of chlorosulfonic acid. These routes typically involve the formation of a more stable intermediate, such as a sulfonic acid or a thioether, which is then converted to the sulfonyl chloride.

One such strategy involves the heterocyclization of a precursor that already contains a sulfur-based functional group that can be later converted to a sulfonyl chloride. For example, a synthesis can proceed through a pyrazole bearing a benzylthio group. researchgate.netnih.gov This thioether can then be subjected to oxidative chlorination using reagents like hydrogen peroxide in the presence of a chlorinating source to yield the desired pyrazole sulfonyl chloride. researchgate.net

Another indirect route involves the synthesis of the corresponding pyrazole sulfonic acid, followed by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to furnish the sulfonyl chloride.

Modern synthetic methods allow for highly regioselective functionalization of heterocyclic rings through ortho-metalation. This strategy is particularly useful for introducing functional groups at positions that are not easily accessible through classical electrophilic substitution.

The process for the C3-sulfonylation of 1,4-dimethylpyrazole would involve:

Lithiation: Deprotonation of the pyrazole ring at the C3 position using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. This creates a highly reactive pyrazolyl-3-lithium intermediate.

Reaction with an SO₂ Source: The organolithium species is then quenched with an electrophilic sulfur dioxide equivalent. This could be sulfur dioxide gas (SO₂) to form a lithium sulfinate salt, or sulfuryl chloride (SO₂Cl₂) to potentially form the sulfonyl chloride directly. organic-chemistry.orgpsu.edu

Conversion to Sulfonyl Chloride: If a sulfinate is formed, it must be subsequently oxidized and chlorinated to yield the final sulfonyl chloride.

A related advanced method involves the conversion of the lithiated or other organometallic (e.g., organozinc) pyrazole intermediate by reacting it with an electrophilic sulfonyl chloride surrogate like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). mit.eduacs.org This reaction can generate intermediates at the sulfonyl chloride oxidation state that can be used directly. acs.org This approach avoids the use of unstable sulfonyl chlorides and can be applied to a broad range of heterocyclic systems. mit.eduacs.org

Optimization of Reaction Conditions and Yields

The synthesis of 1,4-dimethylpyrazole-3-sulfonyl chloride is a nuanced process where the final yield and purity are highly dependent on the careful optimization of various reaction parameters. Research into the synthesis of structurally similar compounds, such as other methylated pyrazole sulfonyl chlorides, has provided significant insights into optimizing these conditions. Key variables that are manipulated to maximize yield and minimize the formation of by-products include the choice of sulfonating agent, solvent, reaction temperature, and reaction time.

A primary challenge in the synthesis of pyrazole sulfonyl chlorides is the potential for the degradation of the intermediate sulfonyl chloride to the corresponding sulfonic acid. nih.gov To circumvent this, a mixed reagent system is often employed. For instance, in the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a combination of chlorosulfonic acid and thionyl chloride has been shown to be highly effective. nih.gov Thionyl chloride is thought to convert any sulfonic acid formed back into the desired sulfonyl chloride, thereby driving the reaction towards the product and significantly improving the yield. nih.gov

The optimization process typically involves a systematic variation of conditions. For the sulfonylation of N-substituted pyrazoles, parameters such as the equivalents of the sulfonating agent, temperature, and reaction duration are critical. mdpi.com Design of Experiments (DOE) methodologies are often employed to efficiently map the reaction space and identify optimal conditions. mdpi.com For example, studies on related aryl sulfonyl chlorides have shown that increasing the equivalents of chlorosulfonic acid can lead to a substantial increase in isolated yield. mdpi.com

The following table summarizes the optimization of the sulfonylation reaction for a structurally analogous compound, 1,3,5-trimethyl-1H-pyrazole, which provides a model for the synthesis of this compound. nih.gov

EntrySulfonylating AgentSolventTemperature (°C)Time (h)Yield (%)
1Chlorosulfonic Acid-6012Moderate
2Chlorosulfonic AcidChloroform6012Moderate
3Chlorosulfonic Acid / Thionyl Chloride-601275
4Chlorosulfonic Acid / Thionyl ChlorideChloroform601290

As the data indicates, the use of chloroform as a solvent in conjunction with the chlorosulfonic acid/thionyl chloride mixture at 60°C for 12 hours resulted in the highest yield (90%). nih.gov This highlights the importance of both the reagent choice and the reaction medium in achieving optimal outcomes for the synthesis of pyrazole sulfonyl chlorides.

Advanced Purification and Isolation Techniques for Pyrazole Sulfonyl Chlorides

The isolation and purification of pyrazole sulfonyl chlorides from the reaction mixture are critical steps to ensure the high purity required for subsequent synthetic applications. Due to the reactive nature of the sulfonyl chloride group, which is susceptible to hydrolysis, these procedures must be conducted under anhydrous conditions. A combination of extraction, chromatography, and crystallization techniques is commonly employed.

Following the completion of the reaction, a standard workup procedure involves quenching the reaction mixture by carefully pouring it over ice. nih.gov The product is then extracted into an immiscible organic solvent, such as dichloromethane (B109758) or chloroform. nih.govnih.gov This organic layer is subsequently washed with water and sometimes a mild aqueous base like potassium carbonate solution to remove any acidic impurities. nih.gov The final step in this initial isolation involves drying the organic phase over an anhydrous drying agent, for instance, sodium sulfate (B86663) or calcium chloride, followed by the removal of the solvent under reduced pressure. nih.govnih.gov

For higher purity, column chromatography is a frequently utilized technique. Silica (B1680970) gel is a common stationary phase for the purification of pyrazole derivatives. researchgate.net The crude product is loaded onto the silica gel column and eluted with a suitable solvent system, typically a mixture of non-polar and polar solvents like ethyl acetate (B1210297) and hexane, to separate the desired sulfonyl chloride from unreacted starting materials and by-products. nih.govresearchgate.net In some cases, flash chromatography on silica gel has been used to isolate stable sulfonyl chloride surrogates, a technique that could be applicable to the target compound. mit.edu

Crystallization is another powerful purification method, particularly for obtaining compounds of high analytical purity. This technique relies on the differential solubility of the product and impurities in a given solvent or solvent mixture at varying temperatures. For related sulfonamide derivatives, crystallization from solvents like isopropyl alcohol has proven effective. nih.gov A specialized technique for purifying pyrazoles involves their conversion into acid addition salts, which can then be selectively crystallized from organic solvents to remove impurities, before regenerating the free pyrazole base. google.com While this method is applied to the pyrazole core, the principle of selective crystallization of a derivative could potentially be adapted for the purification of the sulfonyl chloride product under specific conditions.

Furthermore, advancements in process chemistry have introduced continuous filtration systems for the isolation of aryl sulfonyl chlorides. mdpi.com Utilizing an organic co-solvent during the precipitation step can lower the freezing point of the mixture and reduce the volume of water required for quenching, making the process safer and more efficient. mdpi.com These advanced isolation methods contribute to improved yield, purity, and scalability of pyrazole sulfonyl chloride production.

Reactivity and Mechanistic Investigations of 1,4 Dimethylpyrazole 3 Sulfonyl Chloride

Electrophilic Characteristics of the Sulfonyl Chloride Functionality

The reactivity of 1,4-dimethylpyrazole-3-sulfonyl chloride is fundamentally governed by the electrophilic nature of the sulfur atom within the sulfonyl chloride group (-SO₂Cl). This high degree of electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. These electronegative atoms create a significant partial positive charge on the sulfur atom, rendering it highly susceptible to attack by nucleophiles. cymitquimica.comnih.gov

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride

The principal reaction pathway for this compound involves the nucleophilic substitution at the tetracoordinate sulfur atom, where the chloride ion acts as the leaving group. This versatile reactivity allows for the formation of a wide range of derivatives, including sulfonamides, sulfonate esters, and thiosulfonates. nih.gov

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of N-substituted 1,4-dimethylpyrazole-3-sulfonamides. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of hydrogen chloride (HCl), which is often scavenged by a base such as triethylamine (B128534) or pyridine (B92270) to drive the reaction to completion. nih.govmdpi.com

The synthesis of various pyrazole (B372694) sulfonamides has been extensively documented, demonstrating the general applicability of this reaction. For instance, related pyrazole-4-sulfonyl chlorides are routinely coupled with a diverse array of amines to produce sulfonamide derivatives. nih.gov The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.

Table 1: Synthesis of Pyrazole Sulfonamides from Corresponding Sulfonyl Chlorides and Amines This table presents data for analogous pyrazole sulfonamide syntheses to illustrate the general reaction conditions and outcomes.

Pyrazole Sulfonyl ChlorideAmineBase/SolventConditionsYieldReference
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride2-PhenylethylamineDIPEA / Dichloromethane (B109758)25-30 °C, 16 hGood nih.gov
2-Chloropyridine-3-sulfonyl chloridePrimary anilinesTriethylamine / Dioxane60 °C, 3 h70-82% mdpi.com
1,3-Dimethylpyrazole-4-sulfonyl chlorideAnhydrous ammoniaEtherOvernightGood prepchem.com
N-Arylpyrazole sulfonyl chloridesAqueous ammoniaAcetone50 °C, 30 minVaries nih.gov

This compound readily reacts with alcohols and phenols to yield the corresponding sulfonate esters. This transformation, known as sulfonylation, is a common method for converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. The reaction mechanism is analogous to that with amines, involving the nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur atom. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves both as a catalyst and to neutralize the HCl byproduct. researchgate.netyoutube.com

The formation of arylsulfonate esters from various substituted phenols and sulfonyl chlorides has been shown to proceed in good to excellent yields. The versatility of this reaction allows for its application with a wide range of alcohol and phenol (B47542) substrates, including those with either electron-donating or electron-withdrawing groups. researchgate.netresearchgate.net

Table 2: Representative Synthesis of Aryl Sulfonate Esters This table showcases typical yields for the reaction between various sulfonyl chlorides and phenols.

Sulfonyl ChloridePhenolBase/SolventYieldReference
4-Methylbenzene-1-sulfonyl chloridePhenolPyridine / CH₂Cl₂96% researchgate.net
4-Chlorobenzene-1-sulfonyl chloridePhenolPyridine / CH₂Cl₂88% researchgate.net
4-Nitrobenzene-1-sulfonyl chloridePhenolPyridine / CH₂Cl₂80% researchgate.net
2,4,6-Trimethylbenzene-1-sulfonyl chloride3,5-DimethylphenolPyridine / CH₂Cl₂85% researchgate.net

The reaction of sulfonyl chlorides with thiols (mercaptans) provides a direct route to the synthesis of thiosulfonates (R-SO₂-S-R'). This reaction involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic sulfur of the sulfonyl chloride. tandfonline.comresearchgate.net The conditions for this transformation are typically mild. tandfonline.com

While the direct reaction of this compound with a thiol is not explicitly detailed in the provided sources, the general reactivity of sulfonyl chlorides suggests this pathway is highly feasible. Research on related compounds supports this, such as the reaction of a 1,3-dimethyl-5-chloropyrazole-4-sulfonamide derivative with n-propyl mercaptan in the presence of a base, indicating the susceptibility of the pyrazole system to reactions with sulfur nucleophiles. google.com Furthermore, various methods exist for the conversion of thiols to sulfonyl chlorides or for the direct reaction between thiols and sulfonyl chlorides to form other sulfur-containing compounds, highlighting the general utility of these synthons. organic-chemistry.orgnih.govrsc.org

Transformations Involving the Pyrazole Ring System

Beyond the reactions of the sulfonyl chloride group, the pyrazole ring itself can participate in various chemical transformations, leading to the formation of more complex heterocyclic systems.

The pyrazole moiety can serve as a building block in annulation reactions, where a new ring is fused onto the existing heterocyclic core. These reactions often proceed via cycloaddition mechanisms. For instance, pyrazole derivatives can be synthesized through [3+2] annulation reactions between reagents like prop-2-ynylsulfonium salts and hydrazonyl chlorides. rsc.orgresearchgate.net

Radical Reactions Initiated by the Sulfonyl Chloride Group

The sulfonyl chloride functional group can serve as a precursor to sulfonyl radicals (RSO₂•) under appropriate conditions, such as photoredox catalysis. nih.gov The generation of the 1,4-dimethylpyrazole-3-sulfonyl radical opens up pathways for additions to unsaturated systems. A general mechanism involves the single-electron reduction of the sulfonyl chloride, which leads to the fragmentation of the S-Cl bond to release a chloride anion and the corresponding sulfonyl radical. nih.gov

This pyrazolylsulfonyl radical is an electrophilic species that can readily add across carbon-carbon multiple bonds. For instance, in reactions with alkenes, the radical adds to the double bond to form a carbon-centered radical intermediate. nih.gov This intermediate is then typically trapped by a hydrogen atom donor to complete the hydrosulfonylation process. nih.gov Similarly, addition to alkynes yields vinyl radicals, which can be trapped to produce vinyl sulfones. nih.govnih.gov These radical-mediated processes are valued for their ability to form C-S bonds under mild conditions and their tolerance of a wide range of functional groups. nih.gov

Ionic Reactions

In the absence of radical initiators, this compound primarily undergoes ionic reactions centered on the highly electrophilic sulfur atom. The principal ionic pathway is nucleophilic substitution, where a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.

This reactivity is commonly exploited in the synthesis of sulfonamides and sulfonate esters. For example, the reaction with primary or secondary amines, in the presence of a base to neutralize the HCl byproduct, readily affords the corresponding pyrazole-4-sulfonamides. nih.gov Similarly, reaction with alcohols or phenols yields sulfonate esters. Another significant ionic reaction is the Friedel-Crafts sulfonylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netscispace.comrsc.org Catalyzed by a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid, the sulfonyl chloride acts as an electrophile, leading to the formation of diaryl or heteroaryl-aryl sulfones through electrophilic aromatic substitution. scispace.comresearchgate.net

Reactivity with Diverse Unsaturated Compounds

The dual radical and ionic reactivity of this compound allows it to engage with a variety of unsaturated substrates.

Reactions with Alkenes and Alkynes

The interaction of sulfonyl chlorides with alkenes and alkynes can proceed through either radical or ionic mechanisms, depending on the reaction conditions. magtech.com.cn

Under visible-light photoredox catalysis, a radical pathway is dominant, leading to the anti-Markovnikov addition of the pyrazolylsulfonyl group across the multiple bond. nih.gov This method is particularly effective for the hydrosulfonylation of a broad scope of alkenes, including electron-deficient, unactivated, and biologically relevant molecules. nih.gov The reaction with alkynes under similar conditions provides access to vinyl sulfones, often with high stereoselectivity. rsc.orgresearchgate.net

Table 1: Representative Radical Reactions with Alkenes and Alkynes
Unsaturated SubstrateReaction TypeGeneral Product StructureKey Conditions
Terminal Alkene (e.g., Styrene)HydrosulfonylationAnti-Markovnikov AdductPhotocatalyst (e.g., Ir or Cu complex), H-atom donor
Electron-Deficient Alkene (e.g., Acrylate)HydrosulfonylationMichael-type AdductPhotocatalyst, H-atom donor
Terminal Alkyne (e.g., Phenylacetylene)Chlorosulfonylation(E)-β-Chlorovinyl SulfoneFe or Cu catalyst
Internal Alkyne (e.g., Diphenylacetylene)Hydrosulfonylation(Z)-Vinyl SulfonePhotocatalyst, H-atom donor

Transformations with (Hetero)aromatic Systems

The reaction of this compound with aromatic and heteroaromatic compounds typically occurs via an ionic mechanism, specifically Friedel-Crafts sulfonylation. scispace.comrsc.org This electrophilic aromatic substitution reaction requires activation of the sulfonyl chloride with a strong Lewis or Brønsted acid catalyst. researchgate.net The catalyst enhances the electrophilicity of the sulfur atom, facilitating the attack by the π-system of the aromatic ring to form a new C-S bond.

This method is a direct route to synthesizing aryl sulfones. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic substrate. Electron-rich arenes like anisole, toluene, and heterocycles such as thiophene (B33073) and furan (B31954) are suitable substrates for this transformation. rsc.org

Table 2: Friedel-Crafts Sulfonylation with Aromatic Systems
Aromatic SubstrateCatalystGeneral Product StructureTypical Regioselectivity
BenzeneAlCl₃, FeCl₃Diaryl SulfoneN/A
TolueneZeolite Beta, Fe³⁺-MontmorilloniteAryl Pyrazolyl SulfonePara-selective
AnisoleBi(OTf)₃, In(OTf)₃Aryl Pyrazolyl SulfonePara-selective
ThiopheneSnCl₄Heteroaryl Pyrazolyl Sulfone2-position selective

Reactions with Imines

The reaction between sulfonyl chlorides and imines proceeds through an initial ionic step involving the nucleophilic attack of the imine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net This leads to the formation of an N-sulfonyliminium ion intermediate. researchgate.netresearchgate.net The fate of this reactive intermediate depends on the structure of the imine and the reaction conditions.

For many cyclic imines, the N-sulfonyliminium ion can be attacked by various nucleophiles present in the reaction mixture, such as water or chloride anions, leading to ring-opened or addition products. researchgate.net In some cases, particularly with linear imines derived from alkylamines, deprotonation of the carbon alpha to the iminium nitrogen can lead to a zwitterionic intermediate that undergoes a [2+2] cycloaddition, forming a four-membered β-sultam ring. researchgate.net The formation of N-sulfonyl imines is also a possible outcome, which are themselves valuable synthetic intermediates. nih.govgoogle.com

Interactions with Halogenated Aldehydes and Ketones

The reactivity of this compound with halogenated aldehydes and ketones is dictated by the ability of the carbonyl compound to form an enol or enolate. wikipedia.org In the presence of a base, an α-halo ketone can be deprotonated to form an enolate. This enolate, being a soft nucleophile, can attack the electrophilic sulfur of the sulfonyl chloride. pitt.edu This would result in the formation of an enol sulfonate ester (O-sulfonylation).

Alternatively, the sulfonyl chloride can act as a source of "positive chlorine" (Cl⁺) for the enolate, leading to further α-halogenation of the ketone, although this is less common than O-sulfonylation. pitt.edu Direct reaction with the carbonyl oxygen is generally unfavorable. The presence of the α-halogen influences the acidity of the α-protons and the stability of the resulting enolate, thereby modulating the reaction pathway. wikipedia.org

Stereochemical Aspects and Regioselectivity in Reactions

The reactivity of this compound is fundamentally dictated by the highly electrophilic nature of the sulfur atom in the sulfonyl chloride moiety (-SO₂Cl). This functional group is the primary site for nucleophilic attack, which largely governs the regioselectivity of its reactions. Stereochemical outcomes, in turn, become relevant when the sulfonyl chloride interacts with chiral molecules. While specific research on the stereochemical and regioselective profile of this compound is limited, a detailed analysis can be developed based on the well-established principles of pyrazole chemistry and the reactivity of sulfonyl chlorides.

Regioselectivity

The reactions of this compound with nucleophiles are expected to be highly regioselective. The principal site of reaction is the sulfur atom of the sulfonyl chloride group. This selectivity is driven by the significant polarization of the S-Cl bond, making the sulfur atom highly susceptible to nucleophilic substitution.

The regiochemical outcome is influenced by several factors inherent to the molecule's structure:

Electronic Effects: The pyrazole ring is an aromatic heterocycle with two nitrogen atoms. The N1-methyl and C4-methyl groups are both electron-donating. mdpi.com These groups increase the electron density of the pyrazole ring, which in turn influences the electronic properties of the attached sulfonyl chloride group. However, this effect is not substantial enough to alter the intrinsic reactivity of the sulfonyl chloride, which remains the most potent electrophilic site on the molecule. The electron-rich nature of the pyrazole ring deactivates it towards nucleophilic aromatic substitution, further ensuring that the reaction occurs at the side-chain sulfonyl group.

Table 1: Predicted Regioselective Reactions of this compound with Various Nucleophiles

The following table illustrates the expected products from the reaction of this compound with different nucleophiles, highlighting the high regioselectivity at the sulfonyl chloride moiety.

NucleophileReagent ExamplePredicted Product TypeRegioselectivity
Primary AmineAnilineN-Aryl-1,4-dimethylpyrazole-3-sulfonamideExclusive attack at the sulfonyl chloride
Secondary AmineDiethylamineN,N-Diethyl-1,4-dimethylpyrazole-3-sulfonamideExclusive attack at the sulfonyl chloride
AlcoholMethanolMethyl 1,4-dimethylpyrazole-3-sulfonateExclusive attack at the sulfonyl chloride
WaterH₂O1,4-Dimethylpyrazole-3-sulfonic acidExclusive attack at the sulfonyl chloride
PhenolPhenolPhenyl 1,4-dimethylpyrazole-3-sulfonateExclusive attack at the sulfonyl chloride

Stereochemical Aspects

The stereochemical outcomes of reactions involving this compound depend entirely on the chirality of the reacting partner.

Reactions with Achiral Nucleophiles: As this compound is an achiral molecule, its reaction with achiral nucleophiles will invariably lead to the formation of achiral products. In these cases, no new stereocenters are formed, and stereoselectivity is not a consideration.

Reactions with Chiral Nucleophiles: When this compound reacts with a chiral, non-racemic nucleophile, such as a single enantiomer of a chiral amine or alcohol, a pair of diastereomers can be formed. The pyrazole sulfonyl group acts as a diastereotopic reporter, allowing for the differentiation of the enantiomers of the nucleophile. The asymmetric synthesis of pyrazole derivatives often involves strategies where a chiral auxiliary directs the stereochemical outcome. nih.govrwth-aachen.de

For instance, the reaction with a racemic mixture of a chiral amine would produce two diastereomeric sulfonamides. These diastereomers will have different physical properties and can, in principle, be separated by techniques such as chromatography. The relative rates of formation of these diastereomers would determine the diastereoselectivity of the reaction. This selectivity arises from the differential steric and electronic interactions in the diastereomeric transition states. The steric environment created by the C4-methyl group adjacent to the reaction site could play a role in influencing the facial selectivity of the nucleophilic attack.

While there is no specific literature detailing the use of this compound in asymmetric synthesis, sulfonyl chlorides are commonly employed as chiral derivatizing agents to determine the enantiomeric purity of alcohols and amines via NMR spectroscopy or chromatographic separation of the resulting diastereomers.

Advanced Applications in Organic Synthesis

Utility as a Building Block in Complex Heterocyclic Synthesis

The pyrazole (B372694) core is a fundamental scaffold in many biologically active compounds and functional materials. The synthesis of complex heterocyclic systems often relies on versatile building blocks that can be readily modified. While various pyrazole derivatives serve as crucial starting materials, the specific utility of 1,4-Dimethylpyrazole-3-sulfonyl chloride in these synthetic pathways is a subject of targeted investigation.

Synthesis of Pyrazole-Fused Ring Systems

The construction of pyrazole-fused ring systems, such as pyrazolopyrimidines or pyrazolothiazoles, is of significant interest in medicinal chemistry. These bicyclic and polycyclic structures often exhibit enhanced biological activity compared to their monocyclic counterparts. The synthesis of such systems typically involves the reaction of a functionalized pyrazole with a suitable partner to form a new ring. For instance, aminopyrazoles are widely used as precursors for preparing fused pyrazoles by reacting them with 1,3-bis-electrophiles. While these general strategies are well-established for the pyrazole class, specific examples detailing the use of this compound to create fused-ring systems are not extensively documented in publicly available research.

Construction of Diverse Pyrazole Derivatives

Beyond fused systems, the sulfonyl chloride group of this compound offers a reactive handle for creating a variety of pyrazole derivatives. Sulfonyl chlorides are known to react readily with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and thioesters, respectively. This reactivity allows for the introduction of the 1,4-dimethylpyrazole (B91193) moiety into a wide range of other molecules.

A common application for pyrazole sulfonyl chlorides is the synthesis of pyrazole sulfonamides. Research on related isomers, such as 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, demonstrates their reaction with various amines to produce a library of sulfonamide derivatives. This synthetic approach underscores the potential of this compound to act as a precursor for novel sulfonamides, although specific studies detailing these derivatives are limited.

PrecursorReactantProduct Class
Pyrazole Sulfonyl ChlorideAminePyrazole Sulfonamide
Pyrazole Sulfonyl ChlorideAlcoholPyrazole Sulfonate Ester
Pyrazole Sulfonyl ChlorideThiolPyrazole Thioester

This table illustrates the potential reactivity of the sulfonyl chloride group for creating diverse derivatives.

Application as a Derivatization Reagent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Sulfonyl chlorides are a class of reagents used for this purpose, particularly for compounds containing hydroxyl or amino groups, to improve their detection by mass spectrometry.

Enhancement of Mass Spectrometric Response for Analyte Detection

Sulfonyl chlorides containing moieties with high proton affinity can serve as derivatization reagents to enhance the sensitivity of analytes in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). The derivatization process introduces a permanently charged or easily ionizable group onto the analyte molecule, significantly improving its ionization efficiency.

Chromatographic Applications (e.g., LC-ESI-MS/MS)

Derivatization not only improves mass spectrometric detection but can also enhance the chromatographic properties of analytes. By converting a polar analyte into a less polar derivative, its retention on a reversed-phase liquid chromatography column can be improved, leading to better separation from matrix interferences.

The derivatives formed from reagents like 1,2-dimethylimidazole-4-sulfonyl chloride have been shown to exhibit excellent chromatographic properties. nih.gov This allows for the development of robust and sensitive analytical methods, for instance, for determining 1-hydroxypyrene (B14473) in human urine. nih.gov An effective derivatization strategy using a pyrazole-based sulfonyl chloride would be expected to yield derivatives with stable and reproducible chromatographic behavior, facilitating their use in quantitative LC-MS/MS methods. However, specific applications and validated methods employing this compound as the derivatizing agent are not described in the current body of scientific literature.

Role as a Promoter in Coupling Reactions

Coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency of these reactions often depends on catalysts, ligands, and sometimes, promoters or additives that can enhance the reaction rate or yield.

The role of specific sulfonyl-containing compounds in promoting coupling reactions is an area of ongoing research. For instance, certain compounds can act as activators or participate in catalytic cycles. While there is extensive research on various promoters for different types of coupling reactions, there is currently a lack of specific studies demonstrating the use of this compound as a promoter in such transformations. Therefore, its role and effectiveness in this application remain to be scientifically established.

Functionality as a Solid Phase Scavenger in Solution Phase Chemistry

In modern organic synthesis, particularly in the context of combinatorial chemistry and the creation of compound libraries, the purification of reaction products is a significant bottleneck. Solution-phase parallel synthesis often benefits from the use of scavengers, which are reagents designed to react with and remove excess starting materials or unwanted by-products, thereby simplifying purification. The functionality of a scavenger is predicated on a specific chemical reactivity that targets these excess molecules.

The sulfonyl chloride group (-SO₂Cl) is a potent electrophile that reacts readily and selectively with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. researchgate.netsigmaaldrich.comresearchgate.net This reactivity is the basis for the potential application of sulfonyl chloride-functionalized reagents as scavengers for amines. In a typical scenario, after a reaction where an amine is used in excess, a sulfonyl chloride-bearing reagent could be added to the mixture. This scavenger would react exclusively with the remaining amine, converting it into a sulfonamide. If the scavenger is bound to a solid support (e.g., a polymer resin), the resulting sulfonamide-resin adduct can be easily removed by simple filtration, leaving the desired product in the solution phase.

While this compound itself is not commonly cited as a commercially available solid-phase scavenger, its chemical properties are well-suited for such an application. Its sulfonyl chloride moiety provides the necessary reactivity to sequester excess amines or other nucleophilic reagents. The pyrazole core, being relatively stable, would likely be compatible with a range of reaction conditions. Therefore, in principle, this compound could be tethered to a polymer backbone to create a solid-supported scavenger for use in high-throughput synthesis and purification.

Intermediate in Medicinal Chemistry Research and Drug Discovery

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical and biological properties. mdpi.comnih.gov Likewise, the sulfonamide functional group is a cornerstone of drug design, present in various antibacterial, diuretic, and anti-inflammatory agents. nih.govmdpi.com The compound this compound serves as a valuable intermediate that combines these two important pharmacophores, providing a direct route to a wide array of potential therapeutic agents known as pyrazole sulfonamides. researchgate.net

The design of new drug candidates often involves the synthesis of a focused library of compounds based on a central chemical scaffold. This compound is an ideal starting material for creating such libraries. Its sulfonyl chloride group acts as a reactive handle, allowing for its conjugation with a diverse set of molecules, typically primary or secondary amines, through a straightforward nucleophilic substitution reaction. sigmaaldrich.com

The general synthetic scheme is shown below:

General reaction of this compound with an amine to form a pyrazole sulfonamide derivative.Figure 1: General synthesis of pyrazole sulfonamide derivatives.

This reaction is typically carried out in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid by-product, leading to high yields of the desired pyrazole sulfonamide. researchgate.net By varying the 'R' group of the amine (R-NH₂), medicinal chemists can systematically explore a vast chemical space to generate novel molecules with tailored biological activities.

For example, researchers have synthesized novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives to develop new antitubercular agents. acs.org In another study, a series of pyrazole azabicyclooctane sulfonamides were synthesized as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a therapeutic target for inflammatory and neurological disorders. acs.org These studies exemplify how intermediates like this compound are fundamental tools in the iterative process of drug design and synthesis. mdpi.comnih.gov

Once a library of pyrazole sulfonamide derivatives is synthesized, the next crucial step is to evaluate their biological activity and establish a Structure-Activity Relationship (SAR). SAR studies aim to identify which structural features of a molecule are responsible for its biological effects, thereby guiding the design of more potent and selective compounds. nih.govacs.org

A notable example is the SAR study conducted on pyrazole azabicyclooctane sulfonamides as NAAA inhibitors. acs.org Researchers synthesized a series of analogs by systematically modifying three regions of a lead compound: the pyrazole ring (Region A), the central bicyclic core, and an appended aryl group. The inhibitory activity, often quantified as the half-maximal inhibitory concentration (IC₅₀), was measured for each new compound.

The findings from such studies can be summarized in a data table to clearly illustrate the SAR.

CompoundPyrazole Substitution (Region A)h-NAAA IC₅₀ (µM)
1 3,5-dimethyl-1H-pyrazol-4-yl0.085
2 3-methyl-1H-pyrazol-4-yl>10
3 1H-pyrazol-4-yl>10
4 1,3,5-trimethyl-1H-pyrazol-4-yl0.057
5 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl0.045
6 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl0.025

Data sourced from a study on NAAA inhibitors. acs.org

From this SAR data, several key insights were derived:

Substitution on the Pyrazole Ring: The dimethyl substitution on the pyrazole ring was found to be critical for activity, as removing one (Compound 2) or both (Compound 3) methyl groups resulted in a complete loss of potency. acs.org

N-Alkylation of the Pyrazole: Adding a methyl (Compound 4) or ethyl (Compound 5) group at the N-1 position of the pyrazole was well-tolerated and slightly improved inhibitory activity. acs.org

Electronic Effects: Introducing an electron-withdrawing chlorine atom (Compound 6) onto the pyrazole ring led to a significant enhancement in potency, suggesting that electronic modulation of the pyrazole core is a viable optimization strategy. acs.org

Through detailed SAR analyses like this, medicinal chemists can build a comprehensive understanding of the pharmacophore, enabling the rational design of optimized drug candidates with improved efficacy and drug-like properties. researchgate.net

Potential Applications in Material Science

Beyond its role in medicinal chemistry, the pyrazole moiety is gaining attention in the field of material science. Pyrazole derivatives have been incorporated into a variety of functional materials, including dyes, corrosion inhibitors, and advanced porous polymers. bohrium.comglobalresearchonline.netresearchgate.net The unique electronic properties and ability of the pyrazole ring to coordinate with metals make it a versatile building block for new materials. mdpi.com

Recent research has focused on the development of pyrazole-based microporous organic polymers (MOPs) and covalent organic polymers (COPs). researchgate.netnih.gov These materials possess high surface areas, exceptional thermal and chemical stability, and a high density of nitrogen atoms, making them suitable for applications such as:

Gas Capture and Storage: Pyrazole-based MOPs have demonstrated significant uptake of carbon dioxide, highlighting their potential use in carbon capture technologies. researchgate.netacs.orgacs.org

Heterogeneous Catalysis: The nitrogen-rich backbone of these polymers can be used to anchor metal nanoparticles, creating stable and reusable heterogeneous catalysts for various organic transformations. acs.orgacs.org

Selective Metal Recovery: Porous pyrazole polymers have shown high selectivity for the recovery of precious metals, such as palladium, from waste streams. nih.gov

This compound represents a promising, though currently underexplored, monomer for the synthesis of such advanced materials. The sulfonyl chloride group provides a reactive site that could be used in polymerization reactions (e.g., polycondensation with diamines to form polysulfonamides) or for grafting the 1,4-dimethylpyrazole unit onto other material surfaces. This would allow for the creation of novel functional polymers or surface coatings that leverage the inherent properties of the pyrazole ring for applications in catalysis, separations, or corrosion protection. mdpi.combohrium.com

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of 1,4-Dimethylpyrazole-3-sulfonyl chloride, distinct signals are expected for the different types of protons present in the molecule. The anticipated chemical shifts are influenced by the electronic environment of the pyrazole (B372694) ring and the electron-withdrawing nature of the sulfonyl chloride group.

The expected signals are:

A singlet for the proton at the C5 position of the pyrazole ring.

A singlet for the protons of the N-methyl group (at position 1).

A singlet for the protons of the C-methyl group (at position 4).

The predicted chemical shifts are based on data from similar structures such as 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride, which shows a pyrazole proton signal at approximately 5.92 ppm, an N-methyl signal around 3.71 ppm, and a C-methyl signal at 2.23 ppm . For 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, the N-methyl protons appear around 3.79 ppm, and the C-methyl protons are observed at approximately 2.55 and 2.47 ppm nih.gov. Based on these comparisons, the following table outlines the predicted ¹H NMR data for this compound.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H5 (pyrazole ring) ~6.0 Singlet
N-CH₃ (at N1) ~3.8 Singlet

Note: These are predicted values based on analogous compounds and may differ from experimental values.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the three carbon atoms of the pyrazole ring and the two methyl carbons. The chemical shifts are influenced by the substitution pattern and the electronegativity of the attached groups.

The expected signals are:

A signal for the C3 carbon, which is directly attached to the electron-withdrawing sulfonyl chloride group, is expected to be significantly downfield.

Signals for the C4 and C5 carbons of the pyrazole ring.

Signals for the N-methyl and C-methyl carbons.

Data from related pyrazole derivatives can be used to estimate these chemical shifts rsc.orgresearchgate.net. The presence of the sulfonyl chloride group at C3 will deshield this carbon atom considerably.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C3 (pyrazole ring) ~150-155
C4 (pyrazole ring) ~110-115
C5 (pyrazole ring) ~135-140
N-CH₃ (at N1) ~35-40

Note: These are predicted values based on analogous compounds and may differ from experimental values.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques would be employed. While specific 2D NMR studies on this compound are not documented in the available literature, the application of standard techniques can be described.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with their directly attached carbon atoms. It would definitively link the ¹H signal of the pyrazole ring proton (H5) to the C5 carbon signal and the methyl proton signals to their respective methyl carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the N-methyl protons and the C5 and C3a carbons of the pyrazole ring. The C-methyl protons would show correlations to the C3a, C4, and C5 carbons. These correlations are crucial for confirming the substitution pattern on the pyrazole ring.

Correlation Spectroscopy (COSY): In this specific molecule, with no vicinal or geminal proton-proton couplings, a COSY spectrum would not show any cross-peaks, confirming the isolated nature of the pyrazole ring proton.

These 2D NMR experiments are instrumental in the structural verification of complex organic molecules, including substituted pyrazoles researchgate.net.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to the vibrations of the pyrazole ring, the methyl groups, and the sulfonyl chloride group. The assignment of these bands can be made by comparison with the spectra of related compounds like 3,5-dimethylpyrazole and other sulfonyl chlorides researchgate.netnist.gov.

Predicted Vibrational Mode Assignments for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
C-H stretching (aromatic) 3100 - 3150
C-H stretching (aliphatic, CH₃) 2900 - 3000
C=N stretching (pyrazole ring) 1500 - 1600
C=C stretching (pyrazole ring) 1450 - 1550
S=O asymmetric stretching 1370 - 1390
S=O symmetric stretching 1170 - 1190
C-N stretching 1300 - 1350
N-N stretching 1000 - 1100
S-Cl stretching 500 - 600

Note: These are predicted frequency ranges based on characteristic group frequencies and data from analogous compounds.

The key functional groups in this compound each give rise to characteristic absorption bands in the IR and Raman spectra.

Sulfonyl Chloride (-SO₂Cl) Group: This group is characterized by two strong stretching vibrations for the S=O bonds. The asymmetric stretch is typically found in the region of 1370-1390 cm⁻¹, while the symmetric stretch appears around 1170-1190 cm⁻¹. The S-Cl stretching vibration is observed at lower frequencies, typically in the 500-600 cm⁻¹ range.

1,4-Dimethylpyrazole (B91193) Ring: The pyrazole ring exhibits several characteristic vibrations. The C-H stretching of the lone aromatic proton on the ring is expected in the 3100-3150 cm⁻¹ region. The C=N and C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ range. The C-H bending modes and ring deformation vibrations occur at lower wavenumbers.

Methyl (-CH₃) Groups: The aliphatic C-H stretching vibrations of the two methyl groups are expected in the 2900-3000 cm⁻¹ region. The characteristic asymmetric and symmetric bending vibrations of the methyl groups typically appear around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

The combination of these characteristic vibrational bands provides a unique fingerprint for the this compound molecule, allowing for its identification and structural confirmation.

Mass Spectrometry (MS)

Based on its molecular formula, C₅H₇ClN₂O₂S, the expected mass spectrometric data for this compound can be predicted. These predictions are crucial for identifying the compound in complex mixtures and confirming successful synthesis.

Table 1: Predicted Mass Spectrometry Data for this compound (C₅H₇ClN₂O₂S)

Adduct Type Predicted m/z
[M+H]⁺ 195.00
[M+Na]⁺ 216.98
[M+K]⁺ 232.95
[M-H]⁻ 192.98

Note: These values are predicted and may vary slightly from experimental results.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For derivatives of pyrazole sulfonamides, HRMS spectra are often obtained using electrospray ionization (ESI) techniques. nih.gov This method would allow for the differentiation of this compound from other compounds with the same nominal mass but different elemental compositions. For example, HRMS analysis of sulfonamides derived from pyrazole sulfonyl chlorides has been used to confirm their elemental composition with high accuracy. nih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful tool used to establish the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides valuable information about the connectivity of atoms within the molecule.

The fragmentation of sulfonamides, a class of compounds closely related to sulfonyl chlorides, has been studied under electrospray MS/MS conditions. researchgate.net Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the S-C bond, as well as rearrangements within the molecule. For this compound, characteristic fragmentation would be expected to involve the loss of SO₂, Cl, and fragmentation of the pyrazole ring itself, providing a unique fingerprint for its structural confirmation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The pyrazole ring in this compound is an aromatic heterocycle and is expected to exhibit characteristic UV absorption bands. While specific UV-Vis data for this compound is scarce, related pyrazoline derivatives have been shown to exhibit maximum absorption at wavelengths around 265 nm and 395 nm when dissolved in N,N-dimethylformamide. researchgate.net The exact position and intensity of the absorption maxima for this compound would be influenced by the substitution pattern on the pyrazole ring and the choice of solvent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. To date, the crystal structure of this compound has not been reported in the scientific literature. However, X-ray diffraction analysis has been successfully applied to determine the structures of other complex heterocyclic compounds, including those containing pyrazole and triazole rings. beilstein-journals.org Such analyses reveal the planar or non-planar nature of the rings, the orientation of substituents, and the packing of molecules in the crystal lattice, which are governed by intermolecular forces like hydrogen bonding and π–π stacking interactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like pyrazole (B372694) derivatives researchgate.netnih.gov.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. This process provides key information on bond lengths, bond angles, and dihedral angles. For related pyrazole derivatives, DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d), are often used to achieve an optimized geometry, confirming the planarity or specific conformation of the pyrazole ring and its substituents nih.gov.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability irjweb.com. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive irjweb.com.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Different colors on the MEP surface represent varying electrostatic potentials; typically, red indicates regions of negative potential (rich in electrons and prone to electrophilic attack), while blue denotes areas of positive potential (electron-poor and susceptible to nucleophilic attack). Green or yellow areas represent neutral potential. MEP maps are frequently used to identify reactive sites for hydrogen bonding and other intermolecular interactions aimspress.com.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods can predict the Non-Linear Optical (NLO) properties of a molecule, which are important for applications in optoelectronics and materials science. These properties are related to how a molecule's electron cloud responds to an applied electric field. Key NLO parameters, such as polarizability (α) and first-order hyperpolarizability (β), can be calculated using DFT. Molecules with significant charge transfer characteristics, often found in pyrazole derivatives with donor and acceptor groups, may exhibit notable NLO properties researchgate.net. Organic materials with high NLO responses are of interest for technologies like frequency conversion and optical switching jhuapl.edu.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For compounds structurally related to 1,4-Dimethylpyrazole-3-sulfonyl chloride, such as other pyrazole-sulfonamide derivatives, docking studies have been performed to investigate their binding affinity and interaction modes with biological targets like carbonic anhydrase or various kinases nih.govscispace.comresearchgate.net. These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site, providing a rationale for the compound's biological activity semanticscholar.org.

Analysis of Ligand-Protein Binding Modes

The analysis of ligand-protein binding modes is crucial for understanding how a molecule, such as a derivative of this compound, interacts with a biological target. This is typically achieved through molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor.

In studies of related pyrazole sulfonamides, specific binding interactions are consistently observed. For instance, when pyrazole-based sulfonamides are docked into the active site of enzymes like carbonic anhydrase (CA), the sulfonamide moiety is critical for the interaction. mdpi.com The deprotonated sulfonamide nitrogen typically coordinates with the catalytic zinc ion present in the active site of many CA isoforms. mdpi.com Furthermore, hydrogen bonds are often formed between the sulfonyl oxygens and backbone amide groups of key residues, such as Thr199 in human CA II. researchgate.net

The pyrazole ring itself also contributes significantly to binding. It can form various non-covalent interactions, including:

Hydrophobic interactions: The methyl groups on the pyrazole ring can engage in van der Waals contacts with hydrophobic pockets within the enzyme's active site. In studies on pyrazolo[4,3-c]pyridine sulfonamides, hydrophobic interactions with residues like Val121, Leu198, and Leu204 are noted. researchgate.net

Pi-stacking: The aromatic pyrazole ring can interact with the side chains of aromatic amino acids like Phenylalanine (Phe) or Tyrosine (Tyr). For example, in pyrazole derivatives targeting RET kinase, interactions with Phe785 have been observed. nih.gov

Hydrogen bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

These interactions collectively determine the binding orientation and affinity of the ligand for its target protein. Molecular docking studies on various pyrazole derivatives have successfully predicted binding modes that are later confirmed by X-ray crystallography, validating the computational approach. researchgate.net

Calculation of Binding Energies (e.g., MM-GBSA)

Following molecular docking, calculating the binding free energy provides a quantitative estimate of the ligand's affinity for the protein. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for this purpose, balancing computational cost and accuracy. nih.gov This method calculates the binding free energy (ΔG_bind) by combining gas-phase molecular mechanics energies, solvation free energies, and entropic contributions. nih.gov

The binding free energy is typically decomposed into several components:

Energy ComponentContribution to Binding
ΔE_vdw (van der Waals)Generally favorable; represents shape complementarity and dispersion forces.
ΔE_elec (Electrostatic)Can be favorable or unfavorable; represents charge-charge interactions between the ligand and protein.
ΔG_pol (Polar Solvation)Generally unfavorable; represents the energy cost of desolvating polar groups on the ligand and protein upon binding.
ΔG_nonpol (Non-Polar Solvation)Favorable; represents the energy gained from the hydrophobic effect.
ΔG_bind (Total Binding Energy)The sum of the above components; a more negative value indicates stronger binding.

In studies of pyrazole derivatives as RET kinase inhibitors, MM-PBSA (a similar method to MM-GBSA) calculations revealed that van der Waals interactions and non-polar solvation energy were the primary driving forces for binding. nih.govnih.gov For pyrazole-based inhibitors of heat-shock protein 90 (Hsp90), MM-GBSA analysis also showed that van der Waals energy was the main contributor to the binding affinity. researchgate.net Similarly, for pyrazole derivatives targeting human thymidylate kinase, MM-GBSA calculations yielded significant negative binding energies, with ΔG_Bind values around -52.98 kcal/mol, indicating strong interactions driven by favorable van der Waals (ΔG_VdW = -47.70 kcal/mol) and lipophilic (ΔG_Lipo = -27.75 kcal/mol) terms. researchgate.net These findings suggest that derivatives of this compound would likely exhibit binding driven by shape complementarity and hydrophobic interactions. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a powerful tool for studying the physical movements of atoms and molecules over time, offering insights into the stability and dynamic behavior of ligand-protein complexes. eurasianjournals.com

Conformational Dynamics and Stability

MD simulations are used to assess the conformational stability of a ligand within the binding pocket of a protein. A key metric for this is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time from a reference structure. A stable RMSD trajectory for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand maintains a stable binding pose. nih.gov

Dynamic Behavior of Ligand-Protein Complexes

MD simulations also elucidate the dynamic nature of the interactions between the ligand and protein. The Root Mean Square Fluctuation (RMSF) is calculated for each residue to identify regions of flexibility and rigidity in the protein upon ligand binding. researchgate.net Residues in direct contact with the ligand often show reduced fluctuations, indicating stabilization. nih.gov

For pyrazole-carboxamide inhibitors of carbonic anhydrase, RMSF analysis showed that fluctuations in the active site residues were similar to those observed with a standard inhibitor, indicating that the novel compounds were well-situated and stable within the binding site. nih.gov Furthermore, analysis of the number of hydrogen bonds over the simulation time reveals the stability of these key interactions. In the RET kinase-pyrazole inhibitor complex, key hydrogen bonds were found to be consistent throughout the 100 ns simulation, highlighting their importance for stable binding. nih.govacs.org These dynamic studies provide a more realistic view of the ligand-protein interaction than static docking models. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors (physicochemical properties or structural features) that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized molecules and guide rational drug design. nih.gov

For a series of pyrazole derivatives acting as RET kinase inhibitors, a 3D-QSAR model was developed. nih.gov The model demonstrated good statistical significance and predictive power, as indicated by the following parameters:

ParameterValueDescription
0.729Leave-one-out cross-validated correlation coefficient; a value > 0.5 indicates good predictive ability.
0.985Non-cross-validated correlation coefficient; indicates the goodness of fit of the model.
F-value 225.4Fisher's F-test value; a high value indicates a statistically significant model.
r²_pred 0.824Predictive R² for the external test set; a value > 0.6 indicates good external predictability.

The 3D-QSAR analysis generated contour maps that visualize the regions where certain structural features are predicted to enhance or diminish biological activity. For the pyrazole inhibitors, the maps indicated that:

Sterically favorable regions: Bulky, sterically favored groups at one position (R²) were predicted to increase activity. nih.gov

Electropositive favorable regions: Electron-donating groups at the R² position were also favorable. nih.gov

Hydrogen-bond donor favorable regions: Groups capable of donating hydrogen bonds at the R² position were beneficial for potency. nih.gov

Hydrogen-bond acceptor favorable regions: At another position (R¹), hydrogen bond acceptors were found to be favorable. nih.gov

Such models are invaluable for optimizing lead compounds, suggesting specific modifications to the pyrazole scaffold to improve inhibitory activity.

Theoretical Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound can be predicted using quantum mechanical calculations, particularly Density Functional Theory (DFT). researchgate.net Sulfonyl chlorides are important intermediates in organic synthesis, and their reactivity is governed by the electrophilicity of the sulfur atom and the stability of the chloride leaving group. nih.gov

DFT calculations can determine various molecular properties and reactivity descriptors:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For a sulfonyl chloride, the MEP would show a significant positive potential on the sulfur atom, confirming it as the primary site for nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org

Fukui Functions: These descriptors predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Studies on the reactivity of aryl sulfonyl chlorides show that their stability and reactivity are influenced by the electronic nature of the aromatic ring. nih.gov Electron-withdrawing groups on the ring can increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups, like the methyl groups on the pyrazole ring, might slightly decrease its reactivity compared to unsubstituted aryl sulfonyl chlorides. DFT studies can quantify these effects and predict the reaction pathways and activation barriers for reactions with various nucleophiles. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Routes for 1,4-Dimethylpyrazole-3-sulfonyl chloride

The industrial viability and environmental impact of any chemical compound are heavily dependent on its synthetic pathway. For this compound, future research will likely focus on moving beyond traditional synthesis methods, which often involve harsh reagents and generate significant waste. researchgate.net

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. researchgate.netnih.gov Its application could streamline the sulfonation process of the 1,4-dimethylpyrazole (B91193) precursor.

Solvent-Free or Aqueous-Medium Reactions: A core principle of green chemistry is the reduction or elimination of hazardous organic solvents. numberanalytics.comresearchgate.net Research into solid-support reactions or conducting the synthesis in water could significantly improve the environmental footprint of production. researchgate.netrasayanjournal.co.injetir.org The use of cost-effective and non-toxic catalysts, such as ammonium (B1175870) chloride in aqueous media, has proven effective for synthesizing other pyrazole (B372694) derivatives and could be adapted. researchgate.netjetir.org

Catalytic Approaches: Employing recyclable and non-toxic catalysts aligns with green chemistry principles. numberanalytics.comfrontiersin.org Developing catalytic systems for the direct sulfonation of the pyrazole ring would be a significant advancement, minimizing the need for stoichiometric reagents like chlorosulfonic acid. nih.gov

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, making the compound a versatile building block for a wide array of derivatives.

Future research is expected to explore:

Formation of Sulfonamides and Sulfonates: The reaction with primary and secondary amines or alcohols is a fundamental transformation, leading to the synthesis of diverse sulfonamides and sulfonate esters, respectively. tandfonline.comfrontiersin.org These derivatives are common scaffolds in medicinal chemistry.

Metal-Ligand Cooperative Catalysis: N-unsubstituted pyrazoles are known to be versatile ligands in materials chemistry and catalysis. mdpi.com Derivatives of 1,4-Dimethylpyrazole could be designed to act as proton-responsive ligands, where the pyrazole core and a functional group derived from the sulfonyl chloride moiety work in concert to facilitate catalytic cycles.

Novel Cyclization Reactions: The sulfonyl group can be used as a linchpin in multicomponent reactions to construct more complex heterocyclic systems. orientjchem.org Investigating its participation in novel cyclization pathways could yield unique molecular architectures with interesting properties.

The sulfonyl chloride group is a versatile electrophile, and its reactions can lead to a variety of derivatives, including sulfonamides, which are of interest in medicinal chemistry. cymitquimica.com

Expansion of Applications in Catalysis and Advanced Materials Science

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, agrochemicals, and materials science. mdpi.comglobalresearchonline.netmdpi.com Consequently, this compound serves as a valuable intermediate for creating functional molecules with applications in these fields.

Emerging applications could include:

Homogeneous Catalysis: Pyrazole derivatives are effective ligands for transition metals used in catalysis. lifechemicals.com By functionalizing the sulfonyl chloride group, ligands can be synthesized with tailored electronic and steric properties to enhance the activity and selectivity of catalytic processes like cross-coupling reactions.

Functional Polymers and Materials: The compound can be used as a monomer or a functionalizing agent for polymers. The resulting materials could have applications in areas such as ion detection, heavy metal sequestration, or as specialized coatings. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms are excellent coordination sites for metal ions. Derivatives of this compound could be designed as organic linkers for the construction of MOFs with potential uses in gas storage, separation, and catalysis.

Integration of Advanced Computational Methodologies for Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. eurasianjournals.com For derivatives of this compound, computational methods can provide deep insights into their properties and guide synthetic efforts.

Key computational approaches include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. eurasianjournals.comnih.gov This allows for an in silico assessment of a molecule's potential before committing to laboratory synthesis. researchgate.net

Molecular Docking and Virtual Screening: In drug discovery, computational docking can predict how well a molecule binds to a biological target, such as an enzyme or receptor. eurasianjournals.comnih.gov This enables the rapid screening of large virtual libraries of potential derivatives to identify promising candidates for further investigation.

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions within a biological environment. eurasianjournals.com

The table below illustrates a hypothetical computational screening workflow for designing enzyme inhibitors based on the 1,4-Dimethylpyrazole-3-sulfonamide scaffold.

Computational Method Objective Predicted Outcome for Derivative 'X'
Virtual Screening Identify potential lead compounds from a large library.High initial hit rate for pyrazole-sulfonamide scaffold.
Molecular Docking Predict binding mode and affinity to the target enzyme's active site.Derivative 'X' shows a strong binding energy (-9.5 kcal/mol) with key hydrogen bond interactions.
DFT Calculations Analyze electronic properties and reactivity.HOMO-LUMO gap suggests good electronic stability and reactivity.
ADME Prediction In silico prediction of Absorption, Distribution, Metabolism, and Excretion properties.Derivative 'X' predicted to have good oral bioavailability and low toxicity.

This table is illustrative and does not represent real experimental data.

Role in Sustainable Chemistry and Resource Efficiency

The principles of sustainable chemistry and resource efficiency are becoming increasingly central to chemical research and manufacturing. numberanalytics.com The future of a compound like this compound is tied to its alignment with these principles.

Future contributions to sustainable chemistry include:

Atom Economy: The development of synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal of green chemistry. numberanalytics.com

Energy Efficiency: Optimizing reactions to proceed under milder conditions, for example, by using highly active catalysts or microwave irradiation, reduces energy consumption. rasayanjournal.co.innumberanalytics.com

Design for Degradation: Designing derivatives that are effective for their intended purpose but can also break down into benign substances after use is a long-term goal for creating environmentally friendly chemicals. numberanalytics.com

By focusing on greener synthetic pathways and designing efficient catalytic applications, the research community can ensure that the exploration of this compound and its derivatives contributes positively to a more sustainable chemical industry. researchgate.netnumberanalytics.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.